

FTIR Profiling of 4H-Chromene-3-Carbaldehyde (3-Formylchromone): A Comparative Guide

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Compound of Interest

Compound Name: 4H-chromene-3-carbaldehyde

CAS No.: 120450-87-5

Cat. No.: B040168

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Executive Summary

4H-chromene-3-carbaldehyde (specifically 4-oxo-4H-chromene-3-carbaldehyde) is a pivotal electrophilic scaffold in medicinal chemistry. Its reactivity lies in the "push-pull" alkene system and the dual carbonyl functionality. Accurate FTIR characterization is critical to distinguish this product from its precursors (2-hydroxyacetophenone) and its common derivatives (Schiff bases/hydrazones).

Key Differentiator: The simultaneous presence of two distinct carbonyl signals—the aldehyde carbonyl ($\sim 1695\text{--}1705\text{ cm}^{-1}$) and the pyrone ring carbonyl ($\sim 1620\text{--}1650\text{ cm}^{-1}$)—is the definitive spectral fingerprint of this molecule.

Spectroscopic Blueprint: Characteristic Peaks

The following table details the vibrational assignment for **4H-chromene-3-carbaldehyde**. Data is synthesized from experimental values in solid phase (KBr pellet) and ATR correction.

Functional Group	Wavenumber ()	Intensity	Vibrational Mode Assignment
Aldehyde C=O	1695 – 1705	Strong (s)	Exocyclic Carbonyl Stretch. This is the diagnostic peak. It appears at a higher frequency than the ring ketone due to less conjugation.
Pyrone C=O	1620 – 1650	Strong (s)	Endocyclic Ketone Stretch. Shifted to lower wavenumbers due to conjugation with the C=C double bond and the aromatic ring.
Aldehyde C-H	2850 & 2750	Weak (w)	Fermi Resonance Doublet. Characteristic C-H stretching of the formyl group. Often appears as a "shoulder" on the C-H alkyl region.
C=C Alkene	1600 – 1610	Medium (m)	-Unsaturated C=C. Overlaps significantly with aromatic ring breathing but contributes to the broadness of the 1600 region.
C-O-C Ether	1330 – 1350	Strong (s)	Aryl Alkyl Ether Stretch. Vibration of

the pyrone oxygen ring system.

C=C Skeletal Vibrations. Typical benzene ring breathing modes.

Aromatic Ring

1560, 1480

Medium (m)

C-H (Aromatic)

3030 – 3070

Weak (w)

C-H Stretch.

Comparative Analysis: Validation Against Alternatives

In drug development, the purity of the aldehyde is often compromised by unreacted starting material or spontaneous derivatization.

Scenario A: Synthesis Verification (Product vs. Precursor)

- Precursor: 2-Hydroxyacetophenone (Standard Vilsmeier-Haack starting material).
- Comparison Logic: The reaction cyclizes the phenol and adds a formyl group.

Feature	Precursor (2-Hydroxyacetophenone)	Product (3-Formylchromone)	Diagnostic Action
OH Region	Broad band (3000–3400) due to intramolecular H-bonding.	Absent. (If a broad band persists, the cyclization is incomplete).	Check 3400 for "dryness".
Carbonyls	Single peak ~1640 (H-bonded ketone).	Doublet: 1700 (Aldehyde) + 1640 (Ring Ketone).	Look for the new peak at 1700.

Scenario B: Reactivity Check (Aldehyde vs. Schiff Base)

- Derivative: 3-((Phenylimino)methyl)-4H-chromen-4-one (Schiff Base).

- Comparison Logic: Nucleophilic attack of an amine on the aldehyde.

Feature	Aldehyde (Reactant)	Schiff Base (Product)	Diagnostic Action
1700	Present (Strong)	Disappears completely.	Confirm loss of C=O.
1600-1620	C=C / Ring C=O mix	New/Enhanced band for C=N (Imine) stretch.	Check for broadening/intensification at 1610.

Experimental Protocol: Synthesis & Characterization

Workflow Diagram

The following diagram illustrates the synthesis and the logical decision tree for FTIR validation.



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Caption: Synthesis workflow and FTIR validation logic for 3-formylchromone.

Step-by-Step Protocol

1. Synthesis (Vilsmeier-Haack Formylation):

- Reagents: Dry DMF (10 mL) is cooled to 0–5 °C.
(3 equiv) is added dropwise (exothermic).
- Addition: 2-Hydroxyacetophenone (1 equiv) dissolved in DMF is added slowly.

- Reaction: Stir at room temperature for 2 hours, then heat to 60 °C for 2 hours. The solution turns dark red/brown.
- Workup: Pour onto crushed ice. The complex hydrolyzes, precipitating the pale yellow solid of 3-formylchromone.
- Purification: Recrystallize from ethanol.

2. FTIR Sample Preparation (KBr Pellet Method):

- Why KBr? Nujol mulls can obscure the C-H aliphatic region (2800-3000), masking the aldehyde Fermi doublet. KBr is transparent in this region.
- Procedure:
 - Take 1–2 mg of the dried, recrystallized yellow solid.
 - Mix with ~100 mg of spectroscopic grade KBr (dry).
 - Grind to a fine powder in an agate mortar (particle size < wavelength of IR to avoid scattering).
 - Press into a translucent pellet at 10 tons pressure.
 - Acquire spectrum (4000–400 , 32 scans, 4 resolution).

Troubleshooting & Artifacts

- Artifact: Broad Peak at 3400 in "Pure" Product.
 - Cause: Hygroscopic KBr or wet sample.
 - Differentiation: If the peak is sharp and around 3200

, it may be an impurity (starting phenol). If it is broad and round, it is likely water. Dry the pellet in a desiccator and rescan.

- Artifact: Split Carbonyl Peak (1690/1710

).

- Cause: Fermi resonance or crystal packing effects in solid phase.
- Solution: Dissolve in

and run a solution-phase IR. If the split collapses into a single band ~1700

, it is a solid-state artifact.

References

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